ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Description
Chemical Identity and Significance in Fluorinated Amino Acid Research
This compound possesses the molecular formula C₇H₁₂FNO₂ with a molecular weight of 161.17 grams per mole. The compound features a five-membered pyrrolidine ring with a fluorine substituent at the 4-position in the S-configuration and an ethyl ester functionality at the 2-position in the R-configuration. This specific stereochemical arrangement places the compound within the broader category of fluorinated proline derivatives that have gained considerable attention for their ability to modulate protein conformations and enhance metabolic stability.
The significance of this compound in fluorinated amino acid research stems from the unique properties imparted by the fluorine atom. Fluorine substitution has been extensively explored in drug research as a means of improving biological activity and enhancing chemical or metabolic stability. The increased binding ability of fluorinated drug target proteins has also been reported in some cases, making compounds like this compound valuable tools for pharmaceutical development.
Fluorinated amino acids and peptides have emerged as powerful tools for understanding and manipulating protein structure and function. The strategic introduction of fluorine functionalities into amino acids can change their physicochemical and biological properties significantly. The site-selective modification of amino acids, peptides, and proteins has always been an intensive topic in organic synthesis, medicinal chemistry, and chemical biology due to the vital role of amino acids in life.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂FNO₂ |
| Molecular Weight | 161.17 g/mol |
| Chemical Abstracts Service Number | 1523530-67-7 |
| Stereochemistry | (2R,4S) |
| International Union of Pure and Applied Chemistry Name | This compound |
| Alternative Names | D-Proline, 4-fluoro-, ethyl ester, (4S)- |
Historical Development of Fluorinated Pyrrolidine Chemistry
The development of fluorinated pyrrolidine chemistry can be traced back to the broader evolution of organofluorine chemistry in pharmaceutical applications. Organofluorinated drugs have been one of the most rapidly growing classes of organic compounds over the last 20 years. The role of fluorine in the design of pharmaceutical drugs is widely recognized, with fluoropharmaceuticals accounting for an estimated 20% of commercialized medications in recent years.
The historical significance of fluorinated compounds in medicine began with Florinef acetate, the first fluoropharmaceutical, which was introduced into the market in 1954. This corticosteroid synthesized with a fluorine atom in the stereogenic 9 position demonstrated strong mineralocorticoid properties as well as high glucocorticoid activity. Following this success, fluoroquinolones were released in the 1980s as another historically significant group of fluoropharmaceuticals.
The specific development of fluorinated proline derivatives emerged from interest in characterizing the effects of post-translational modifications in natural proline residues. Proline residues undergo post-translational modification at the 4-position to yield 4-hydroxyproline, which is especially prevalent in collagen. Interest in characterizing the effects of this modification led to the use of 4-fluoroprolines to enhance inductive properties relative to the hydroxyl group of 4-hydroxyproline and to eliminate contributions from hydrogen bonding.
Nearly all syntheses of fluorinated proline derivatives employ displacement of the hydroxyl group of 4-hydroxyproline with a fluoride source. Early synthetic approaches involved activation of the hydroxyl group of N-protected 4-hydroxyproline as tosylate before displacement by inorganic fluoride at elevated temperatures, yielding 56-62% of various stereoisomers.
Table 2: Timeline of Major Developments in Fluorinated Pyrrolidine Chemistry
| Year | Development | Significance |
|---|---|---|
| 1954 | Introduction of Florinef acetate | First fluoropharmaceutical |
| 1980s | Development of fluoroquinolones | Established fluorine in antibacterial agents |
| 1990s | Systematic study of 4-fluoroprolines | Understanding conformational effects |
| 2000s | Improved synthetic methodologies | Enhanced stereochemical control |
| 2010s | Nuclear Magnetic Resonance applications | Fluorine-19 as conformational probe |
Relationship to Proline and Fluorinated Proline Derivatives
This compound is fundamentally related to proline, one of the twenty standard proteinogenic amino acids. Proline is unique among proteinogenic amino acids because a pyrrolidine ring links its amino group to its side chain. This heterocycle constrains the conformations of the main chain and thus templates particular secondary structures.
The pyrrolidine ring structure is prevalent in numerous natural alkaloids and is an important feature of the proline and hydroxyproline residues that pervade biochemistry in peptides and proteins. The chemical and biological properties of substituted pyrrolidine derivatives, along with many other compounds, hinge on the relative stereochemistry.
Fluorinated proline derivatives have found diverse applications in areas ranging from medicinal chemistry over structural biochemistry to organocatalysis. Depending on the stereochemistry of monofluorination at the proline 3- or 4-position, different effects on the conformational properties of proline are introduced, including ring pucker and cis/trans isomerization.
The chemical synthesis of a 4-fluoroproline often begins with a 4-hydroxyproline. (2S,4R)-4-Hydroxyproline, which is a prevalent component of collagen, is an especially advantageous starting material for the synthesis of 4-fluoroprolines. The prevalence of this amino acid is extraordinary: the abundance of hydroxyproline within animal proteins is less than 4%, a value calculated from the abundance of collagen amongst animal proteins.
The strong inductive effect of the fluoro group has three main consequences: enforcing a particular pucker upon the pyrrolidine ring, biasing the conformation of the preceding peptide bond, and accelerating cis-trans prolyl peptide bond isomerization. These subtle yet reliable modulations make 4-fluoroproline incorporation a complement to traditional genetic approaches for exploring structure-function relationships in peptides and proteins.
Table 3: Comparison of Proline and 4-Fluoroproline Derivatives
| Property | Proline | 4-Fluoroproline | This compound |
|---|---|---|---|
| Ring Pucker Preference | Mixed | Strongly biased | Conformationally constrained |
| Cis/Trans Isomerization Rate | Moderate | Accelerated | Enhanced by fluorine substitution |
| Electronegativity Effect | None | Strong inductive effect | Strong inductive effect |
| Synthetic Accessibility | Natural | Synthetic | Synthetic intermediate |
Scientific Importance in Stereochemical and Conformational Studies
The scientific importance of this compound in stereochemical and conformational studies derives from several key factors that make it an invaluable tool for understanding molecular behavior and protein dynamics.
Eclipsing interactions deter population of the planar conformer of saturated five-membered rings. Instead, these rings adopt one of two predominant conformations: the envelope conformation, wherein four atoms lie in plane with the fifth distorted away, or the half-chair conformation, wherein two adjacent atoms distort on opposite sides of the plane of the other three. Early crystallographic studies, as well as data from Nuclear Magnetic Resonance spectroscopy, indicated that proline generally adopts the envelope conformation.
The presence of fluorine in an organic molecule can significantly influence the stereochemical behavior. Consequently, various molecular properties, such as polarity, viscosity, and intra- and intermolecular interactions, are impacted by the carbon-fluorine bond. These features underlie the important role of selective fluorination in pharmaceuticals and agrochemicals development.
When a hydrogen atom of the pyrrolidine at C-3 is replaced with fluorine, a conformational interconversion can occur within the cis- and trans-isomers. This conformational flexibility provides researchers with tools to investigate the relationship between molecular structure and biological activity.
Fluorinated prolines have emerged as powerful tools for studying collagen, as well as for engineering conformationally biased peptides and proteins. The incorporation of fluorine atoms allows researchers to readily modulate the acid dissociation constant of neighboring functions, thereby enhancing bioavailability and affinity to certain receptors.
Furthermore, due to the high electronegativity of fluorine, monofluorination or trifluoromethylation of alkyl groups reduces the lipophilicity of drugs. The inclusion of a fluorine atom improves membrane permeability. Fluorinated drugs are especially important because they are used as diagnostic tools in imaging procedures such as Fluorine-19 Magnetic Resonance Imaging and Fluorine-18 Positron Emission Tomography.
Recent studies have demonstrated that (4R)- and (4S)-fluorinated prolines can be used as Nuclear Magnetic Resonance reporters in protein interaction studies, where the conformational bias caused by fluorine is exploited to obtain information on binding kinetics. This work has paved the way for using fluoroprolines as Fluorine-19 Nuclear Magnetic Resonance reporters in protein interaction studies.
Table 4: Applications of this compound in Research
| Application Area | Specific Use | Research Benefits |
|---|---|---|
| Conformational Analysis | Ring pucker determination | Precise stereochemical control |
| Protein Engineering | Stability enhancement | Improved folding properties |
| Drug Development | Metabolic stability | Enhanced pharmacokinetics |
| Structural Biology | Nuclear Magnetic Resonance probe | Dynamic conformational studies |
| Chemical Biology | Protein-protein interactions | Kinetic binding analysis |
Properties
IUPAC Name |
ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h5-6,9H,2-4H2,1H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDIYVDGPRPFPX-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically starts from enantiomerically pure 4-hydroxyproline derivatives, such as N-protected (2S,4R)-4-hydroxyproline esters. These compounds serve as precursors for fluorination reactions that invert the configuration at the 4-position to yield the desired (2R,4S) fluorinated product.
Fluorination Methods
Two main approaches are used for introducing the fluorine atom at the 4-position:
Deoxyfluorination using Aminosulfur Trifluoride Reagents:
Morpholinosulfur trifluoride (Morph-DAST) or diethylaminosulfur trifluoride (DAST) are employed to replace the 4-hydroxyl group with fluorine. This reaction proceeds with inversion of configuration, allowing stereoselective access to the (2R,4S) fluoropyrrolidine derivative. The use of sterically hindered protecting groups (e.g., tert-butyl esters) prevents side reactions and promotes high diastereoselectivity.Nucleophilic Substitution of Tosylated Intermediates:
The 4-hydroxyl group is first converted to a good leaving group such as a tosylate. Subsequent nucleophilic substitution with fluoride ion (e.g., tetrabutylammonium fluoride or [^18F]fluoride for radiolabeling) leads to fluorination with inversion of stereochemistry. This method is particularly useful for automated radiosynthesis of fluorinated proline analogues.
Detailed Synthetic Procedure
Protection and Esterification
Tosylation of the 4-Hydroxyl Group
Fluorination via Deoxyfluorination
Deprotection
- Acidic treatment (e.g., 2 M hydrochloric acid at room temperature) removes protecting groups to yield the free ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate in yields of approximately 64–70%.
Automated Radiosynthesis (For ^18F-Labeled Analogues)
The tosylated precursors serve as substrates for nucleophilic radiofluorination with no-carrier-added [^18F]fluoride on automated synthesizers. The reaction is typically conducted at 110 °C for 10–15 minutes, followed by mild acidic deprotection (e.g., 2 M HCl at 60 °C for 5 minutes).
Radiochemical yields (decay-corrected) range from 34% to 42%, with high radiochemical purity (>99%) and molar activities up to 0.64 GBq/μmol.
Comparative Data Table of Key Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | tert-butyl N,N′-diisopropylcarbamimidate, THF, 70 °C, 21 h | 68 | Formation of tert-butyl ester |
| Tosylation | p-Toluenesulfonyl chloride, pyridine, DMAP, 0–40 °C, 48–96 h | 66–81 | Conversion of 4-OH to tosylate |
| Deoxyfluorination | Morpholinosulfur trifluoride, DCM, RT, 24–48 h | 57–63 | Inversion of configuration, single diastereomer |
| Deprotection | 2 M HCl, RT, 5 h | 64–70 | Removal of protecting groups |
| Automated Radiofluorination | [^18F]fluoride, K222/K2CO3, 110 °C, 10–15 min + 2 M HCl, 60 °C, 5 min | 34–42 (RCY) | High radiochemical purity, automation compatible |
Research Findings and Notes
The use of bulky protecting groups such as tert-butyl esters is critical to prevent intramolecular side reactions during fluorination, ensuring stereochemical purity.
The fluorination step proceeds with inversion of configuration, confirmed by NMR analysis showing exclusive formation of the desired diastereomer.
Automated radiosynthesis protocols have been optimized to avoid harsh deprotection conditions (e.g., triflic acid at high temperatures), improving safety and reproducibility.
The final fluorinated products demonstrate good stability under formulation conditions, with no significant radiochemical degradation observed up to 11 hours post-synthesis.
Alternative synthetic routes involving Mitsunobu reactions and lactone intermediates have been developed for accessing the complementary stereoisomers, illustrating the versatility of the methodology.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
One of the primary applications of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in the management of type 2 diabetes as they help to regulate blood sugar levels by inhibiting the enzyme responsible for inactivating incretin hormones. This compound has been identified as a potent scaffold for developing stable and effective DPP-IV inhibitors, which can lower postprandial hyperglycemia .
Drug Design and Development
The compound's structural characteristics allow it to interact effectively with biological targets, influencing enzyme activity and receptor binding. The presence of fluorine enhances binding affinity and selectivity, making it a promising candidate in drug discovery . Research has shown that modifications to the pyrrolidine ring can lead to compounds with improved pharmacological profiles .
Synthesis of Fluorinated Compounds
This compound serves as a versatile building block for synthesizing other fluorinated compounds. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties for specific applications . The synthesis typically involves straightforward reaction pathways that yield high-purity products suitable for further functionalization.
Enzyme Interaction Studies
Studies have indicated that this compound can modulate enzyme activities through specific binding interactions. This property is being explored for potential therapeutic strategies targeting metabolic pathways . The compound's hydrolysis can release active carboxylic acid derivatives that further interact with biological systems, enhancing its utility in biochemical research.
Case Study 1: DPP-IV Inhibitor Development
Research conducted on modified pyrrolidine derivatives demonstrated that variations at the P2 site significantly affect stability and efficacy as DPP-IV inhibitors. This compound was utilized as a core structure leading to the discovery of novel compounds with enhanced therapeutic potential against type 2 diabetes .
Case Study 2: Fluorinated Compound Synthesis
In a study focused on synthesizing fluorinated intermediates, this compound was employed due to its favorable reactivity profile. The resulting compounds exhibited promising biological activities, showcasing the compound's versatility in organic synthesis .
Mechanism of Action
The mechanism of action of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. For example, fluorinated compounds often exhibit increased metabolic stability and improved pharmacokinetic properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate belongs to a family of fluorinated pyrrolidine carboxylates. Below is a detailed comparison with structurally related compounds, focusing on stereochemistry, substituents, and applications.
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Stereochemical Impact :
- The (2R,4S) configuration of the target compound contrasts with diastereomers like (2S,4S) and (2R,4R), which exhibit distinct binding affinities to biological targets. For example, thermodynamic studies on Fidarestat isomers demonstrate that ∆∆G (free energy difference) between (2R,4S) and (2S,4S) forms determines preferential enzyme binding .

Ester Group Variations :
- Methyl esters (e.g., 58281-79-1) are smaller and may hydrolyze faster than ethyl esters, affecting metabolic stability. Hydrochloride salts (e.g., 1445948-46-8) improve solubility in aqueous media .
Substituent Effects :
- Fluorine’s electronegativity enhances hydrogen bonding and metabolic resistance compared to methoxy groups . Benzyl-substituted derivatives (e.g., 1049977-93-6) show increased lipophilicity, favoring blood-brain barrier penetration .
Applications :
- Zwitterionic forms (e.g., (2S,4R)-4-fluoropyrrolidinium-2-carboxylate) are ideal for crystallography due to high stability , while hydrochloride salts are preferred in solution-phase synthesis .
Table 2: Commercial Availability and Pricing
| Supplier | Purity | Quantity | Price (USD) | Notes | |
|---|---|---|---|---|---|
| Chemenu | 97% | 1 g | $216 | Free base form | |
| SUZHOU ARTK | 98% | 5 g | $12,480.9 | Hydrochloride salt | |
| Alichem | 97% | 1 g | $582.75 | High-purity research grade |
Biological Activity
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a fluorinated derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications in drug development, supported by relevant research findings and data.
- Molecular Formula : C₆H₁₁FNO₂
- Structure : The compound features a fluorine atom at the 4-position and an ethyl ester group at the 2-position, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity for these targets, improving metabolic stability and pharmacokinetic properties.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may modulate enzyme activities critical in metabolic pathways.
- Receptor Interaction : It potentially engages with receptors involved in various signaling pathways, contributing to its therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the fields of neurology and oncology. Its derivatives have shown efficacy as inhibitors or modulators of specific biological pathways .
Notable Findings:
- Anti-inflammatory Effects : Studies have demonstrated that related compounds can reduce levels of pro-inflammatory cytokines and inhibit inflammatory signaling pathways.
- Potential in Cancer Therapy : Its structural properties suggest potential applications in targeting cancer-related pathways, particularly through inhibition of heat shock proteins (HSP90) which play a role in tumor growth and survival .
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Activity
A study explored the anti-inflammatory effects of this compound derivatives in a model of ulcerative colitis. The compound demonstrated significant reduction in disease activity and colon damage while inhibiting spleen enlargement. Mechanistically, it decreased expression levels of TLR4, NF-κB p65, NLRP3, and Caspase-1 mRNA in colon tissues, indicating its potential as a therapeutic agent for inflammatory bowel diseases.
Case Study 2: Cancer Treatment
In another investigation, the compound was evaluated for its ability to inhibit tumor growth in various cancer cell lines. The results indicated that compounds derived from this compound exhibited selective cytotoxicity against PD-L1 positive tumors, suggesting their utility in immunotherapy strategies aimed at enhancing anti-tumor immunity .
Q & A
What are the common synthetic routes for ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, and how is stereochemical integrity maintained during synthesis?
Basic Research Focus
this compound is typically synthesized via multi-step protocols involving fluorination and stereoselective cyclization. A key method involves using (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride as a precursor, followed by fluorination under controlled conditions. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, as seen in patent examples where fluorinated benzaldehydes are used to direct stereochemistry . Crystallographic data (e.g., single-crystal X-ray diffraction) confirms the (2R,4S) configuration, ensuring enantiomeric fidelity .
Which analytical techniques are most effective for characterizing the purity and enantiomeric excess of this compound?
Basic Research Focus
Purity is assessed via HPLC (≥97% purity criteria) and LCMS, as demonstrated in quality control protocols . Enantiomeric excess (ee) is determined using chiral stationary phase HPLC or circular dichroism (CD). Nuclear magnetic resonance (NMR), particularly H and F NMR, resolves stereochemical assignments by analyzing coupling constants and fluorine-proton interactions . For example, H NMR peaks for pyrrolidine protons in the 2.12–3.71 ppm range and fluorine shifts near −200 ppm (vs. CFCl) are diagnostic .
How can researchers optimize the yield of this compound in multi-step syntheses involving fluorinated intermediates?
Advanced Research Focus
Yield optimization requires careful control of fluorination steps and protecting group strategies. For instance, tert-butoxycarbonyl (Boc) groups stabilize intermediates during fluorination, minimizing side reactions . Reaction temperature and solvent polarity (e.g., dichloromethane vs. THF) significantly impact fluoropyrrolidine ring closure efficiency . Patent examples report yields of 21–72% for analogous fluorinated pyrrolidines, emphasizing the need for iterative purification (e.g., column chromatography) to isolate stereoisomers .
What strategies are employed to resolve contradictions in NMR data when confirming the stereochemistry of fluorinated pyrrolidine derivatives?
Advanced Research Focus
Contradictions in NMR data, such as unexpected splitting patterns or chemical shifts, are resolved through complementary techniques:
- X-ray crystallography : Definitive assignment of the (2R,4S) configuration via crystal structure analysis .
- DFT calculations : Predict F NMR chemical shifts to validate experimental observations .
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm ring puckering and substituent orientation .
For example, in ethyl 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylate, NOESY cross-peaks between pyrrolidine protons and fluorine atoms clarified spatial arrangements .
In the context of fluorinated pyrrolidine carboxylates, how do variations in protecting groups influence reaction pathways and final product stability?
Advanced Research Focus
Protecting groups modulate reactivity and stability:
- Boc groups : Enhance solubility in non-polar solvents and prevent racemization during fluorination .
- Fmoc groups : Used in solid-phase peptide synthesis to enable selective deprotection without affecting the fluoropyrrolidine core .
- Methyl/ethyl esters : Hydrolyze under basic conditions to free carboxylic acids, enabling further functionalization (e.g., amide coupling) .
For instance, (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid (≥97% purity) demonstrates superior stability in storage compared to its unprotected analog .
How do steric and electronic effects of the fluorine substituent impact the conformational dynamics of this compound?
Advanced Research Focus
The fluorine atom at C4 induces:
- Steric effects : Restricts pyrrolidine ring puckering, favoring envelope conformations with C4-out pseudorotation (observed via X-ray) .
- Electronic effects : Electron-withdrawing fluorine stabilizes the carboxylate via inductive effects, reducing pK and enhancing solubility in polar aprotic solvents .
- Hydrogen bonding : Fluorine participates in weak C–F···H–N interactions in crystal lattices, influencing packing and stability .
What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?
Advanced Research Focus
Key challenges include:
- Fluorination efficiency : Use of HF-releasing reagents (e.g., DAST) requires specialized equipment for safe handling .
- Racemization : Elevated temperatures during esterification or purification can degrade ee. Mitigation involves low-temperature reactions (<0°C) and chiral chromatography .
- Purification : Scale-up of flash chromatography is resource-intensive; alternatives like crystallization (e.g., from ethanol/water mixtures) improve throughput .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

